4-Chloro-6-(difluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHVKKJYBOONJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261737-05-6 | |
| Record name | 4-chloro-6-(difluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-6-(difluoromethyl)pyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-chloro-6-(difluoromethyl)pyrimidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document will delve into the synthesis, reactivity, and potential applications of this versatile building block, offering insights grounded in established chemical principles and supported by relevant literature.
Physicochemical and Structural Characteristics
4-Chloro-6-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative with the chemical formula C₅H₃ClF₂N₂. Its molecular structure features a pyrimidine ring substituted with a chlorine atom at the 4-position and a difluoromethyl group at the 6-position. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyrimidine core.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClF₂N₂ | Inferred |
| Molecular Weight | 164.54 g/mol | |
| CAS Number | 1261737-05-6 | |
| Appearance | Liquid (predicted) | |
| Purity | ≥95% (typical) | |
| InChI Key | BCHVKKJYBOONJO-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
A general and widely employed method for the conversion of hydroxypyrimidines to chloropyrimidines involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene.[1][2][3] The reaction typically proceeds via the formation of a phosphate or a chloroformate intermediate, which is subsequently displaced by a chloride ion.
Hypothetical Synthetic Protocol:
Reaction: Conversion of 4-hydroxy-6-(difluoromethyl)pyrimidine to 4-chloro-6-(difluoromethyl)pyrimidine.
Reagents and Materials:
-
4-hydroxy-6-(difluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a base, optional)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 4-hydroxy-6-(difluoromethyl)pyrimidine in anhydrous toluene.
-
If a base is used, add N,N-dimethylaniline to the suspension.
-
Slowly add phosphorus oxychloride to the reaction mixture via the dropping funnel at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-chloro-6-(difluoromethyl)pyrimidine.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): A powerful and commonly used chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.
-
High Temperature (Reflux): Necessary to overcome the activation energy for the chlorination reaction.
-
Anhydrous Conditions: POCl₃ is sensitive to moisture and will decompose, reducing the yield of the desired product.
-
Quenching with Ice and Neutralization: Essential for safely decomposing any unreacted POCl₃ and neutralizing the acidic reaction mixture.
Caption: Plausible synthetic route to 4-chloro-6-(difluoromethyl)pyrimidine.
Reactivity and Chemical Behavior
The reactivity of 4-chloro-6-(difluoromethyl)pyrimidine is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the chlorine and difluoromethyl substituents. The chlorine atom at the 4-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SₙAr).
Common nucleophiles that can displace the chlorine atom include:
-
Amines: Reaction with primary or secondary amines can be used to introduce a variety of amino substituents at the 4-position. These reactions are often carried out in the presence of a base to neutralize the HCl generated.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form the corresponding ethers.
-
Thiols: Thiolates are excellent nucleophiles and readily react to form thioethers.[4]
The difluoromethyl group is generally stable under these conditions but can influence the regioselectivity of the nucleophilic attack. The electron-withdrawing nature of the CHF₂ group further activates the C4 position towards nucleophilic attack.
Caption: Nucleophilic substitution reactions of the title compound.
Spectroscopic Characterization (Anticipated)
While experimental spectra for 4-chloro-6-(difluoromethyl)pyrimidine are not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar structures and the known effects of its substituents.
-
¹H NMR: The spectrum is expected to be relatively simple. A key feature would be a triplet for the proton of the difluoromethyl group (–CHF₂) due to coupling with the two fluorine atoms. The pyrimidine ring protons would appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro and difluoromethyl groups.
-
¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The signals for the pyrimidine ring carbons would be observed in the aromatic region, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
-
¹⁹F NMR: A doublet would be expected for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the adjacent proton.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
For comparison, the ¹H NMR spectrum of the related compound 4-chloro-6-(difluoromethoxy)pyrimidine shows a singlet for the C5-H at δ 8.71 ppm and a triplet for the OCHF₂ proton at δ 6.15 ppm (J = 74 Hz).[2]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a difluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[5] The CHF₂ group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and altering hydrogen bonding interactions with biological targets.[6]
Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antibacterial properties.[7][8][9] Therefore, 4-chloro-6-(difluoromethyl)pyrimidine serves as a valuable building block for the synthesis of novel drug candidates. Its reactive chlorine atom allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The difluoromethyl-substituted pyrimidine core can be found in various patented compounds and research articles exploring new therapeutic agents, highlighting its importance in the development of next-generation pharmaceuticals.
Safety and Handling
As with all chlorinated organic compounds, 4-chloro-6-(difluoromethyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related chloropyrimidines are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10]
Conclusion
4-Chloro-6-(difluoromethyl)pyrimidine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its synthesis can be achieved through established chlorination protocols, and its reactivity is dominated by nucleophilic substitution at the 4-position. The unique properties imparted by the difluoromethyl group make this compound an attractive scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 4-chloro-6-(difluoromethyl)pyrimidine is warranted to fully explore its potential in medicinal chemistry.
References
-
Organic & Biomolecular Chemistry. (n.d.). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. RSC Publishing. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.
-
PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Bentham Science. (2020, July 21). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST WebBook, SRD 69. Retrieved February 3, 2026, from [Link]
-
Justia Patents. (2020, August 11). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
-
ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. Retrieved February 3, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved February 3, 2026, from [Link]
-
OSTI.GOV. (1983, January 1). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Retrieved February 3, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved February 3, 2026, from [Link]
-
PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2019, May 6). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved February 3, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. Retrieved February 3, 2026, from [Link]
Sources
- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. 4-Chloro-6-(difluoromethoxy)pyrimidine () for sale [vulcanchem.com]
- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Functionalization of 4-Chloro-6-(difluoromethyl)pyrimidine
Executive Summary
4-Chloro-6-(difluoromethyl)pyrimidine (CAS: 1261737-05-6) represents a critical building block in modern medicinal chemistry, bridging the gap between lipophilicity and polarity.[1] Unlike its trifluoromethyl (
This guide provides a rigorous technical framework for the synthesis, functionalization, and application of this scaffold. It moves beyond generic protocols to address the specific electronic and steric nuances imposed by the
Chemical Profile & Reactivity Analysis
The "Fluorine Effect" in Pyrimidines
The substitution of a methyl group with a difluoromethyl group introduces profound changes in the physicochemical profile of the pyrimidine core:
| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |
| Electronic Effect | Electron-donating (+I) | Electron-withdrawing (-I) | Strong Electron-withdrawing (-I) |
| H-Bonding | None | Weak Donor (C-H...O/N) | None (Acceptor only) |
| Lipophilicity ( | 0.56 | 0.65 | 0.88 |
| Metabolic Liability | High (Oxidation) | Low (Blocked) | Low (Blocked) |
Key Insight: The
Reactivity Map
The C4-chlorine is the primary electrophilic handle. The electron-withdrawing nature of the C6-
Figure 1: Reactivity landscape of the scaffold. The C4-Cl is activated for displacement, while the C6-
Synthesis of the Core Scaffold
For researchers needing to synthesize the starting material de novo.
Reaction Scheme:
-
Condensation: Formamidine acetate + Ethyl 4,4-difluoro-3-oxobutanoate
6-(Difluoromethyl)pyrimidin-4-ol.[1] -
Chlorination: 6-(Difluoromethyl)pyrimidin-4-ol +
Product.[1]
Protocol 1: De Novo Synthesis
Step 1: Cyclization
-
Dissolve Formamidine acetate (1.0 equiv) and Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv) in dry Methanol.
-
Cool to 0°C. Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.2 equiv) dropwise.
-
Stir at RT for 12h.
-
Concentrate in vacuo.[2] Dissolve residue in water and acidify to pH 4 with HCl.
-
Collect the precipitate (pyrimidinol) by filtration.
Step 2: Chlorination (Critical Safety Step)
-
Suspend the pyrimidinol (1.0 equiv) in
(5.0 equiv). -
Optional: Add catalytic DMF (3-5 drops) to form the Vilsmeier reagent species, accelerating the reaction.
-
Reflux (approx. 105°C) for 3-4 hours until the solution is clear.
-
Workup: Carefully pour the reaction mixture onto crushed ice/water (Exothermic!). Extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Functionalization Protocols
Protocol 2: Displacement with Amines
This is the "workhorse" reaction for library generation. The
Reagents:
-
Substrate: 4-Chloro-6-(difluoromethyl)pyrimidine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) or TEA (2.0 equiv)[1]
-
Solvent: Isopropanol (IPA), THF, or DMF.
Procedure:
-
Setup: In a reaction vial, dissolve the substrate in IPA (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature (RT) for 2-4 hours.
-
Anilines/Sterically Hindered Amines: Heat to 60-80°C for 4-12 hours.
-
-
Monitoring: Monitor by LC-MS. The product peak (M+Nucleophile-Cl) should appear.
-
Workup:
-
Precipitation Method: If using IPA, add water. The product often precipitates. Filter and wash.
-
Extraction Method: Dilute with EtOAc, wash with brine, dry over
.
-
Expert Tip: Avoid using strong hydroxide bases (NaOH/KOH) at high temperatures (>100°C) for extended periods, as the
Protocol 3: Suzuki-Miyaura Cross-Coupling
Used to install carbon substituents (Aryl/Heteroaryl) at the C4 position.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2 equiv[1]
-
Catalyst:
(5 mol%) or [1] -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.
-
Mix: Combine substrate, boronic acid, and catalyst in Dioxane.
-
Activate: Add the aqueous base.
-
Heat: Heat to 90°C for 2-6 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water. Separate layers.
Case Study: Bioisosteric Design
Scenario: A drug discovery team is optimizing a kinase inhibitor. The lead compound contains a 4-chloro-6-methylpyrimidine core.[1] The methyl group occupies a hydrophobic pocket but lacks specific interactions.
Strategy: Replace the Methyl group with Difluoromethyl (
-
Hypothesis: The
will maintain the hydrophobic fit (LogP similar) but the C-H bond will act as a donor to a backbone carbonyl (e.g., Gatekeeper residue), potentially improving potency ( ) and selectivity.
Data Comparison (Hypothetical):
| Compound | Substituent | LogP | IC50 (Target) | Metabolic Stability (
Result: Analog B succeeds because it blocks the metabolic soft spot (methyl oxidation) and gains binding enthalpy via the H-bond.
Visual Workflow for Library Synthesis
Figure 2: Decision tree for parallel medicinal chemistry library generation using this scaffold.
References
-
Synthesis of Fluorinated Pyrimidines
- Title: "Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one..."
- Source: PMC - NIH
-
URL:[Link]
- Relevance: Describes cyclocondensation methods for trifluoromethyl/difluoromethyl pyrimidines.
-
Difluoromethyl Bioisosterism
- Title: "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept"
- Source: Journal of Medicinal Chemistry (ACS)
-
URL:[Link]
- Relevance: Foundational text on the properties of the group in drug design.
-
Chlorination Protocols
- Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3"
- Source: PMC - NIH
-
URL:[Link]
- Relevance: Optimizing the conversion of the pyrimidinol precursor to the chloro-pyrimidine.
-
Commercial Availability & CAS Verification
- Title: "4-Chloro-6-(difluoromethyl)pyrimidine Product Page"
- Source: Biosynth / Sigma-Aldrich
-
Relevance: Confirms CAS 1261737-05-6 and commercial viability.[1]
Sources
Functionalization of the pyrimidine ring in 4-Chloro-6-(difluoromethyl)pyrimidine
Topic: Strategic Functionalization of 4-Chloro-6-(difluoromethyl)pyrimidine Content Type: Application Note & Protocol Guide
Executive Summary: The "Lipophilic Donor" Scaffold
4-Chloro-6-(difluoromethyl)pyrimidine is a high-value pharmacophore building block. It bridges the gap between traditional trifluoromethyl (
This guide details the strategic functionalization of this scaffold. The presence of the electron-withdrawing
Reactivity Profile & Mechanistic Insight
The reactivity of 4-Chloro-6-(difluoromethyl)pyrimidine is governed by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the
2.1 Electronic Reactivity Map
-
C4 Position (Electrophilic Center): The primary site for functionalization. The leaving group (Cl) is highly activated by the para-nitrogen (N1) and the electron-withdrawing
group at C6. -
C6 Position (
Donor): The group is meta to the leaving group but inductively withdraws electron density, lowering the LUMO energy of the ring.-
Critical Constraint: The proton on the
group ( ~25-28 on electron-deficient rings) is susceptible to deprotonation by strong bases (e.g., LDA, n-BuLi), leading to potential defluorination or carbene formation.
-
-
C2 Position: Less reactive than C4 due to the lack of a good leaving group in this specific starting material, but susceptible to Minisci-type radical additions or late-stage oxidation.
Figure 1: Reactivity landscape of the scaffold. Red indicates the primary site of chemical manipulation.
Validated Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displacement of C4-Cl with amines (primary/secondary) to generate 4-amino-6-(difluoromethyl)pyrimidine libraries.
Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The
Materials
-
Substrate: 4-Chloro-6-(difluoromethyl)pyrimidine (1.0 equiv).
-
Nucleophile: Amine (1.1 – 1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv).
-
Solvent: THF (Tetrahydrofuran), 1,4-Dioxane, or DMF (for low-nucleophilicity amines).
Step-by-Step Procedure
-
Preparation: Dissolve 4-Chloro-6-(difluoromethyl)pyrimidine (1.0 mmol) in anhydrous THF (5 mL, 0.2 M) in a reaction vial.
-
Addition: Add DIPEA (2.5 mmol) followed by the amine (1.1 mmol).
-
Note: For amine hydrochloride salts, increase DIPEA to 3.5 mmol.
-
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature (25 °C) for 2–4 hours.
-
Anilines/Heteroarylamines: Heat to 60–80 °C for 4–12 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (m/z ~164 for Cl isotope pattern) and appearance of the product.
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).
Self-Validating Check: The product should show a characteristic triplet in the
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Installation of carbon substituents (Aryl/Heteroaryl) at C4.
Critical Constraint: Avoid strong alkoxide bases (e.g., NaOtBu) which may deprotonate the
Materials
-
Substrate: 4-Chloro-6-(difluoromethyl)pyrimidine (1.0 equiv).
-
Boronic Acid/Ester: Arylboronic acid (1.2 equiv).
-
Catalyst:
(5 mol%) or (5 mol%). -
Base:
(2.0 M aqueous solution) or (solid, 2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
Step-by-Step Procedure
-
Degassing: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv). Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed solvent (0.15 M concentration).
-
Catalyst Addition: Add Pd catalyst (0.05 equiv) under a positive stream of Argon.
-
Reaction:
-
Thermal: Heat at 90 °C for 12–16 hours.
-
Microwave: Irradiate at 110 °C for 30 minutes.
-
-
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Expert Solution |
| Low Yield (SNAr) | Hydrolysis of Cl to OH | Ensure solvents are anhydrous. Avoid hydroxide bases; use DIPEA or |
| Decomposition (Suzuki) | Defluorination of | The base is too strong. Switch from |
| Regioselectivity | N/A (Only one Cl) | If using 2,4-dichloro-6-difluoromethylpyrimidine, C4 reacts selectively at 0 °C; C2 requires heating. |
| Product Volatility | Low MW products | The |
Synthetic Workflow Diagram
Figure 2: Decision tree for functionalization pathways.
References
-
Erickson, J. A., et al. "Difluoromethyl group as a hydrogen bond donor: Strategies in drug design." Journal of Medicinal Chemistry, 2021.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Lumbroso, A., et al. "Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemical Reviews, 2016.
-
Fujiwara, T., et al. "Practical Synthesis of Difluoromethylated Arenes." Organic Process Research & Development, 2019.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-(difluoromethyl)pyrimidine
Introduction: The Strategic Importance of the 6-(Difluoromethyl)pyrimidine Scaffold
The 4-chloro-6-(difluoromethyl)pyrimidine core is a highly valuable building block in modern medicinal chemistry and drug discovery. The pyrimidine ring is a privileged heterocycle, frequently found in biologically active molecules and approved pharmaceuticals.[1][2] The introduction of a difluoromethyl (-CF2H) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. This group can act as a bioisostere for hydroxyl or thiol moieties, potentially improving metabolic stability, membrane permeability, and binding affinity to target proteins through hydrogen bonding interactions.[3]
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such heterocyclic scaffolds, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[4] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-chloro-6-(difluoromethyl)pyrimidine, offering researchers a comprehensive resource for the synthesis of novel and diverse molecular entities.
Understanding the Reactivity of 4-Chloro-6-(difluoromethyl)pyrimidine
The reactivity of 4-chloro-6-(difluoromethyl)pyrimidine in palladium-catalyzed cross-coupling is dictated by the electronic properties of the pyrimidine ring and the substituents. The two nitrogen atoms within the pyrimidine ring render it electron-deficient, which generally facilitates oxidative addition of the C-Cl bond to the palladium(0) catalyst.
The 6-(difluoromethyl) group exerts a strong electron-withdrawing effect, further activating the C4-position towards nucleophilic attack and oxidative addition. This enhanced reactivity is a key consideration when selecting reaction conditions. However, the fluorine atoms can also influence the coordination of the substrate to the palladium center, a factor that can be modulated by the choice of ligands.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 4-chloro-6-(difluoromethyl)pyrimidine to form a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring facilitates this step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic moiety to the palladium center, displacing the chloride. This step is typically base-mediated.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with 4-chloro-6-(difluoromethyl)pyrimidine. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Recommended | Range/Alternatives | Purpose |
| Substrate | 4-Chloro-6-(difluoromethyl)pyrimidine | - | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.1 - 1.5 equiv. | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄ | 2-5 mol% | Catalyst |
| PdCl₂(dppf) | 2-5 mol% | Catalyst | |
| Base | K₃PO₄ | 2.0 - 3.0 equiv. | Activates boronic acid |
| Cs₂CO₃ | 2.0 - 3.0 equiv. | Alternative base | |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene, DMF | Reaction medium |
| Temperature | 80-100 °C | Ambient to 120 °C | Reaction kinetics |
| Atmosphere | Inert (N₂ or Ar) | - | Prevents catalyst degradation |
Step-by-Step Methodology:
-
To a dry reaction vessel, add 4-chloro-6-(difluoromethyl)pyrimidine (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of a wide range of amines with aryl halides.[6][7]
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling but involves the coordination and deprotonation of an amine.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the pyrimidine.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical in this reaction, as it influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these steps.[8]
Caption: Key Steps in the Buchwald-Hartwig Amination Cycle.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of 4-chloro-6-(difluoromethyl)pyrimidine. The choice of ligand and base is crucial and may require optimization for challenging substrates.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Recommended | Range/Alternatives | Purpose |
| Substrate | 4-Chloro-6-(difluoromethyl)pyrimidine | - | Electrophile |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 2.0 equiv. | Nucleophile |
| Palladium Pre-catalyst | Pd₂(dba)₃ | 1-3 mol% | Palladium source |
| Pd(OAc)₂ | 1-3 mol% | Alternative Pd source | |
| Ligand | Xantphos | 2-6 mol% | Promotes catalysis |
| BINAP | 2-6 mol% | Alternative ligand | |
| Base | Cs₂CO₃ | 1.5 - 2.5 equiv. | Deprotonates amine |
| K₂CO₃, NaOtBu | 1.5 - 2.5 equiv. | Alternative bases | |
| Solvent | Toluene | Dioxane, THF | Reaction medium |
| Temperature | 100-120 °C | 80-130 °C | Reaction kinetics |
| Atmosphere | Inert (N₂ or Ar) | - | Prevents catalyst degradation |
Step-by-Step Methodology:
-
In a dry reaction vessel, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., Xantphos, 3 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.) to the vessel.
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add the degassed solvent (e.g., toluene), followed by 4-chloro-6-(difluoromethyl)pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until complete conversion of the starting material is observed by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired amino-pyrimidine.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.
Mechanistic Insights
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.
-
Palladium Cycle: Similar to the other cross-coupling reactions, this cycle involves oxidative addition of the aryl halide to Pd(0) followed by reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle.
Caption: Dual Catalytic Cycles in the Sonogashira Coupling.
Recommended Protocol for Sonogashira Coupling
This protocol is a starting point for the alkynylation of 4-chloro-6-(difluoromethyl)pyrimidine. The reaction is sensitive to the quality of the reagents and the exclusion of oxygen.
Table 3: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Recommended | Range/Alternatives | Purpose |
| Substrate | 4-Chloro-6-(difluoromethyl)pyrimidine | - | Electrophile |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equiv. | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2-5 mol% | Catalyst |
| Pd(PPh₃)₄ | 2-5 mol% | Catalyst | |
| Copper Co-catalyst | CuI | 1-3 mol% | Co-catalyst |
| Base | Et₃N | 2.0 - 3.0 equiv. | Base and solvent |
| DIPA | 2.0 - 3.0 equiv. | Alternative base | |
| Solvent | THF or DMF | Toluene | Reaction medium |
| Temperature | Room Temp. to 60 °C | Ambient to 80 °C | Reaction kinetics |
| Atmosphere | Inert (N₂ or Ar) | - | Prevents catalyst degradation |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 4-chloro-6-(difluoromethyl)pyrimidine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (1.5 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2.5 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture and filter through a short pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Troubleshooting and Considerations
-
Low Yields: In cases of low reactivity, consider using a more active palladium pre-catalyst or a more electron-rich and bulky ligand. Increasing the reaction temperature or using microwave irradiation can also be beneficial.[9]
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) can be a side reaction in Sonogashira couplings; using a higher ratio of the pyrimidine substrate can sometimes mitigate this.
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture, as these can lead to the deactivation of the palladium catalyst.
-
Substrate Purity: The purity of the starting materials, especially the boronic acid and alkyne, is crucial for obtaining high yields and clean reactions.
Conclusion
The palladium-catalyzed cross-coupling of 4-chloro-6-(difluoromethyl)pyrimidine offers a versatile and efficient platform for the synthesis of a diverse range of functionalized pyrimidines. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important chemical space. Careful consideration of the reaction parameters and mechanistic principles will enable the successful application of these powerful synthetic methods.
References
-
Choi, K., Mormino, M. G., Kalkman, E. D., Park, J., & Hartwig, J. F. (2020). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship.org. [Link]
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Choi, K., Mormino, M. G., Kalkman, E. D., Park, J., & Hartwig, J. F. (2020). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC. [Link]
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Choi, K., Mormino, M. G., Kalkman, E. D., Park, J., & Hartwig, J. F. (2020). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. ResearchGate. [Link]
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Xu, L., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters. [Link]
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Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Various Authors. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Al-Majid, A. M., et al. (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. [Link]
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Gundersen, L. L. (2014). Palladium Catalysis in the Preparation of Alkynylpyrimidines. ResearchGate. [Link]
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Roelen, H. C. P. F., et al. (2002). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate. [Link]
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Gellis, A., et al. (2012). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
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Thomson, P. F., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Abdou, I. M., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
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Reddy, T. R., et al. (2014). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Feng, Z., et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. National Institutes of Health. [Link]
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Daugulis, O., et al. (2012). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC. [Link]
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Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
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Various Authors. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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de la Torre, A., et al. (2016). Catalytic Alkynone Generation by Sonogashira Reaction and Its Application in Three-Component Pyrimidine Synthesis. PubMed. [Link]
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Gopinathan, A., et al. (2020). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. ResearchGate. [Link]
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Wang, D.-H., et al. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. ACS Publications. [Link]
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Gellis, A., et al. (2008). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
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Nolan, S. P., et al. (2013). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Publications. [Link]
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Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
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Wang, F., et al. (2019). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Royal Society of Chemistry. [Link]
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Stradiotto, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
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Various Authors. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Ahmad, S., et al. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
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Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
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Various Authors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Engle, K. M., & Yu, J.-Q. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]
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Chambers, R. D., et al. (2004). Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Arkivoc. [Link]
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Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Gulías, M., & Mascareñas, J. L. (2021). Recent Advances in Transition Metal-Catalyzed Alkyne Annulations: Applications in Organic Synthesis. Royal Society of Chemistry. [Link]
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Chung, C.-H., et al. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]
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Sharma, A., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Royal Society of Chemistry. [Link]
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Wang, X., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. [Link]
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Al-Suwaidan, I. A., et al. (2019). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
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Sharma, S., & Van der Eycken, E. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
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Bruneau, A., et al. (2015). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. [Link]
-
Li, Y., et al. (2014). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. [Link]
-
Wang, Y., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. PubMed. [Link]
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Pan, X.-D., et al. (2018). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. PMC. [Link]
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de Kock, C., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. PMC. [Link]
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Introduction: The Significance of 4-Chloro-6-(difluoromethyl)pyrimidine in Modern Drug Discovery
An Application Note and Detailed Protocol for the Scale-Up Synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-6-(difluoromethyl)pyrimidine is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. The strategic incorporation of a difluoromethyl group (-CHF₂) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and its substitution with a chlorine atom provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions. Consequently, a robust and scalable synthesis of this intermediate is of paramount importance for medicinal chemistry campaigns and the eventual large-scale production of active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide to a proposed scale-up synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine. The presented protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine can be efficiently achieved through a two-step process starting from a readily available precursor. This strategy involves the initial formation of a pyrimidine ring system followed by the introduction of the desired chloro and difluoromethyl functionalities.
Overall Reaction Scheme
Caption: High-level overview of the two-step synthetic approach.
Part 1: Synthesis of 4,6-Dihydroxypyrimidine (Precursor)
The initial step involves the construction of the pyrimidine ring. A common and cost-effective method is the cyclocondensation of diethyl malonate with formamide.
Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add sodium metal (2.3 kg, 100 mol) in small portions to absolute ethanol (20 L) under a nitrogen atmosphere. Caution: The reaction of sodium with ethanol is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
Formation of Sodium Ethoxide: Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Addition of Diethyl Malonate: To the sodium ethoxide solution, add diethyl malonate (8.0 kg, 50 mol) dropwise over 1 hour, maintaining the temperature below 30 °C.
-
Addition of Formamide: Following the addition of diethyl malonate, add formamide (4.5 kg, 100 mol) dropwise over 1 hour.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully add water (10 L) and then acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water (2 x 5 L), and then with ethanol (2 x 2 L).
-
Drying: Dry the solid in a vacuum oven at 80 °C to a constant weight to yield 4,6-dihydroxypyrimidine.
| Parameter | Value |
| Expected Yield | 80-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Part 2: Synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine
This crucial step involves the chlorination of one hydroxyl group and the conversion of the other to a difluoromethyl group. A one-pot procedure is proposed for efficiency. The chlorination is achieved using phosphorus oxychloride (POCl₃), a common and effective reagent for this transformation on pyrimidine rings.[1][2] The difluoromethylation can be achieved through a subsequent reaction with a suitable difluoromethylating agent.
Experimental Protocol: Synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ fumes), and a temperature probe, charge 4,6-dihydroxypyrimidine (4.48 kg, 40 mol).
-
Chlorination: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (18.4 kg, 120 mol) over 2 hours, maintaining the temperature below 20 °C. Caution: This is a highly exothermic and corrosive reaction.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 110 °C and maintain for 4 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS.
-
Removal of Excess POCl₃: Cool the reaction mixture to 50 °C and remove the excess POCl₃ under reduced pressure.
-
Quenching: Carefully and slowly add the reaction mixture to a separate 100 L reactor containing crushed ice (50 kg). Extreme Caution: This is a highly exothermic and vigorous reaction. Maintain efficient stirring and cooling.
-
Extraction: Once the quenching is complete and the mixture has reached room temperature, extract the aqueous layer with dichloromethane (3 x 20 L).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 L) and then with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.
-
Purification: The final product, 4-Chloro-6-(difluoromethyl)pyrimidine, is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system such as hexanes/ethyl acetate.
| Parameter | Value |
| Expected Yield (Overall) | 40-50% (over two steps) |
| Purity (by HPLC/GC) | >99% |
| Appearance | Crystalline solid |
Analytical Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and the presence of the difluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity.
Safety Considerations
The synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine involves the use of hazardous and corrosive reagents.[3][4]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[5]
-
Sodium Metal: Reacts violently with water and alcohols. Handle under an inert atmosphere.
-
Fluorinated Compounds: Fluorinated organic compounds can have toxicological properties. Handle with care and appropriate PPE.[6][7]
-
General Precautions: Always work in a well-ventilated area. Use appropriate PPE at all times. Be prepared for potential exothermic reactions and have appropriate cooling baths on standby.
Logical Workflow Diagram
Sources
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Troubleshooting & Optimization
Technical Support Center: 4-Chloro-6-(difluoromethyl)pyrimidine Synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine . This guide prioritizes yield improvement, impurity control, and scalable reproducibility.
Product Profile
-
Target Molecule: 4-Chloro-6-(difluoromethyl)pyrimidine
-
CAS Registry Number: 51422-01-6[1]
-
Key Application: Intermediate for agrochemicals and kinase inhibitors (e.g., PI3K/mTOR pathways).
-
Critical Attribute: The difluoromethyl (
) group is electron-withdrawing, deactivating the pyrimidine ring toward electrophilic substitution but activating the C-4 position for nucleophilic displacement (the desired chlorination pathway).
Part 1: The "Gold Standard" Protocol
To improve yield, one must first benchmark against a thermodynamically optimized route. The most common failure point is the chlorination of the 4-hydroxy precursor , where conversion stalls due to the electron-deficient nature of the ring.
Step 1: Precursor Synthesis (Cyclization)
Reaction of ethyl 4,4-difluoroacetoacetate with formamidine acetate.
| Parameter | Specification | Rationale |
| Reagents | Ethyl 4,4-difluoroacetoacetate (1.0 eq), Formamidine Acetate (1.1 eq), NaOMe (2.5 eq) | Excess base ensures full deprotonation of the dicarbonyl. |
| Solvent | Methanol (Anhydrous) | Protic solvent required for formamidine solubility; must be dry to prevent ester hydrolysis. |
| Temperature | 0°C | Controlled addition at 0°C prevents exotherms; reflux drives the condensation. |
| Workup | Acidify to pH 5-6 with HCl, concentrate, extract. | The hydroxy-pyrimidine is amphoteric; pH control is critical for precipitation. |
Step 2: Chlorination (The Critical Bottleneck)
Conversion of 6-(difluoromethyl)pyrimidin-4-ol to the chloride.
Protocol:
-
Charge: Place 6-(difluoromethyl)pyrimidin-4-ol (1.0 eq) in a round-bottom flask.
-
Solvent/Reagent: Add
(3.0 - 5.0 eq). Note: Excess acts as solvent. -
Catalyst (Crucial): Add N,N-Diethylaniline (1.0 eq) or DMF (cat. 5 mol%) .[2]
-
Why? The
group deactivates the ring. A base catalyst forms the highly reactive Vilsmeier-Haack-like species or facilitates proton transfer, lowering the activation energy [1].
-
-
Reaction: Heat to Reflux (105-110°C) for 3-5 hours. Monitor by TLC/HPLC.
-
Quench (Hazard): Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp < 20°C.
-
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).
Part 2: Troubleshooting & FAQs
Category A: Reaction Conversion Issues
Q: My reaction stalls at 60% conversion. Adding more
-
Root Cause: The reaction generates
, which can complex with the basic nitrogen of the pyrimidine, deactivating it further. -
Solution: Add Phosphorus Pentachloride (
) (0.5 - 1.0 eq) to the mixture. converts the "dead" phosphoric acids back into reactive phosphoryl chlorides and drives the reaction to completion [2].
Q: Why is the yield lower with the
-
Fix: Increase reaction temperature or switch to a "catalytic cocktail" of
+ + Diethylaniline .
Category B: Workup & Impurity Issues
Q: I see a sticky "gum" during the ice quench that traps my product. A: This is a Phosphorodichloridate intermediate .
-
Mechanism: The intermediate
has not fully hydrolyzed. -
Fix: Extend the quench time or gently warm the aqueous quench mixture to 40°C for 30 minutes (if the product is stable) to ensure full hydrolysis of the P-O bond, releasing the desired chloropyrimidine. Caution: Check stability of the
bond first.
Q: My product smells like almonds and decomposes on the rotavap.
A: You likely have trapped HCl or residual
-
Fix: Wash the organic layer with saturated
until the aqueous layer remains basic (pH 8). Acidic conditions during concentration promote autocatalytic hydrolysis of the C-Cl bond.
Category C: Stability of the Difluoromethyl Group
Q: Is the
Part 3: Visualizations
Figure 1: Reaction Logic & Mechanism
This diagram illustrates the synthesis pathway and the critical catalytic cycle involved in the chlorination step.
Caption: Mechanistic pathway for the conversion of difluoroacetoacetate to the final chloropyrimidine, highlighting the PCl5 intervention point.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose low yields immediately.
Caption: Decision logic for diagnosing yield losses during synthesis and workup.
References
-
Mechanism of POCl3 Chlorination: Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[3][4][5] Molecules, 17(4), 4533-4544.[3] Link[3]
-
Use of PCl5/POCl3 Mixtures: Sharma, A. (2017). Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine and not only POCl3? ResearchGate Discussion. Link
-
Synthesis of Difluoromethyl Precursors: Li, Y., et al. (2011). Synthesis of Ethyl 4,4-Difluoroacetoacetate. Semantic Scholar. Link
-
General Chlorination Protocols: PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine (Analogous Chemistry). National Library of Medicine. Link[1]
Sources
- 1. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Work-up of 4-Chloro-6-(difluoromethyl)pyrimidine Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-(difluoromethyl)pyrimidine. This guide is designed to provide in-depth, practical advice for the critical work-up and purification stages of reactions involving this versatile building block. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate potential challenges and ensure the integrity of your synthetic outcomes.
The presence of the electron-withdrawing difluoromethyl group and the reactive chloropyrimidine core presents unique challenges that necessitate careful consideration during reaction work-up. This guide will address common issues in a question-and-answer format, providing not just procedural steps but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
General Work-up Considerations
Q1: I've completed a Suzuki-Miyaura coupling reaction with 4-Chloro-6-(difluoromethyl)pyrimidine. What is the general recommended work-up procedure?
A1: A typical work-up for a Suzuki-Miyaura coupling involving this substrate begins with cooling the reaction mixture to room temperature. The first critical step is to quench the reaction, which deactivates the catalyst and neutralizes any remaining base. This is often achieved by adding an aqueous solution, such as saturated ammonium chloride or water. Following quenching, the standard procedure involves liquid-liquid extraction to separate the desired product from inorganic salts, the palladium catalyst, and other polar impurities. The choice of organic solvent for extraction is crucial and should be based on the polarity of your coupled product. Common choices include ethyl acetate, dichloromethane (DCM), or toluene. The combined organic layers are then washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.
Q2: What are the primary concerns I should have during the work-up of reactions involving 4-Chloro-6-(difluoromethyl)pyrimidine?
A2: The main concerns revolve around the stability of the difluoromethyl group and the potential for side reactions under certain work-up conditions. The difluoromethyl group (CHF2) has an acidic proton, and its acidity is enhanced by the electron-withdrawing pyrimidine ring.[1] This makes the CHF2 group susceptible to decomposition under strong basic conditions, which are often employed in Suzuki and some nucleophilic aromatic substitution (SNAr) reactions.[1][2] Additionally, the chloro-substituent at the 4-position can be prone to hydrolysis to the corresponding pyrimidinone, especially if the work-up involves prolonged exposure to strong aqueous bases or acids at elevated temperatures.
Q3: Can I use a strong base like NaOH or KOH to wash the organic layer during extraction?
A3: It is strongly advised to avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide during the work-up. The acidic proton of the difluoromethyl group can be abstracted by strong bases, potentially leading to decomposition pathways.[1] If a basic wash is necessary to remove acidic impurities, a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO3) is a much safer alternative.
Purification Challenges
Q4: My difluoromethylated pyrimidine product seems to be quite polar. What are the best practices for its purification by column chromatography?
A4: The introduction of a difluoromethyl group can increase the polarity of the molecule.[3] For polar products, standard silica gel chromatography can sometimes be challenging, leading to streaking and poor separation.[4] If you observe streaking, consider the following:
-
Solvent System Modification: Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (if your compound is basic) to your eluent system (e.g., ethyl acetate/hexanes) can often improve peak shape.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina as the stationary phase, which can be more suitable for basic compounds.[4]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase column chromatography (using a C18-functionalized silica stationary phase and eluting with a gradient of water and a polar organic solvent like acetonitrile or methanol) can provide excellent separation.
Q5: I'm having trouble removing residual palladium from my final product. What methods are effective for polar, nitrogen-containing compounds?
A5: Removing palladium residues to the low ppm levels required for pharmaceutical applications can be challenging, especially for polar compounds that may chelate with the metal.[5] Here are several effective strategies:
-
Aqueous Washes: Sometimes, a simple aqueous wash with a solution of a chelating agent like EDTA or thiourea can help extract palladium salts into the aqueous phase.
-
Palladium Scavengers: A highly effective method is to treat the crude product solution with a palladium scavenger. These are typically silica- or polymer-bound materials with functional groups (e.g., thiols, thioureas) that have a high affinity for palladium.[5] After stirring the scavenger with the solution for a period, it can be simply filtered off.
-
Activated Carbon: Treatment with activated carbon can also be effective but may lead to loss of the desired product due to non-specific adsorption.[5]
-
Filtration through Celite®: Passing the crude reaction mixture through a pad of Celite® can help remove heterogeneous palladium catalysts like Pd/C.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the work-up of Suzuki-Miyaura and Nucleophilic Aromatic Substitution (SNAr) reactions.
Troubleshooting Suzuki-Miyaura Coupling Work-up
| Observed Problem | Potential Cause | Troubleshooting Action |
| Low isolated yield despite good conversion by TLC/LC-MS. | 1. Product is water-soluble: The product may have significant solubility in the aqueous phase, leading to loss during extraction. 2. Decomposition on silica gel: The product may be unstable on acidic silica gel. 3. Formation of polar byproducts: Unidentified polar byproducts may be co-eluting or streaking on the column. | 1. Back-extract the aqueous layers multiple times with a more polar organic solvent like DCM or a mixture of ethyl acetate and isopropanol. If the product is very polar, consider evaporation of the aqueous phase (if feasible) or using reverse-phase chromatography. 2. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use neutral alumina for chromatography. 3. Analyze the crude material by LC-MS to identify potential byproducts. Adjust the chromatography conditions (gradient, solvent system, or stationary phase) for better separation. |
| Presence of a byproduct with a mass corresponding to the starting material minus CHF2 and plus OH. | Hydrolysis of the difluoromethyl group: The basic conditions of the Suzuki reaction or a strongly basic work-up may have led to the hydrolysis of the CHF2 group to a formyl group, which could be further oxidized or reduced.[1] | 1. Use a milder base during the reaction (e.g., K3PO4 or Cs2CO3 instead of stronger bases). 2. During work-up, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated NH4Cl). Avoid strong bases. 3. Minimize the time the reaction mixture is exposed to aqueous basic conditions. |
| Presence of a byproduct with a mass corresponding to the starting material where Cl is replaced by OH. | Hydrolysis of the 4-chloro group: The chloro group at the 4-position has been hydrolyzed to a hydroxyl group, forming a pyrimidinone. | 1. Ensure the reaction is run under anhydrous conditions. 2. During work-up, avoid prolonged exposure to aqueous bases or acids, especially at elevated temperatures. Use milder conditions and process the reaction mixture promptly. |
| Difficulty removing boronic acid-related impurities. | Excess boronic acid or its byproducts: These are often polar and can be difficult to separate from polar products. | 1. After quenching, perform an extractive work-up with a dilute aqueous base (e.g., 1 M NaHCO3) to remove the acidic boronic acid and its derivatives. Be mindful of the potential sensitivity of the CHF2 group to stronger bases. 2. A wash with a solution of a diol, such as pinacol, can sometimes help to complex and remove boronic acids. |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Work-up
| Observed Problem | Potential Cause | Troubleshooting Action |
| Formation of the 4-hydroxypyrimidine (pyrimidinone) byproduct. | Hydrolysis of the starting material or product: The reaction conditions or work-up may be too harsh, leading to the hydrolysis of the chloro-substituent. | 1. If using a strong base as a reactant or additive, consider using a milder base or running the reaction at a lower temperature. 2. During work-up, use neutral or mildly basic aqueous solutions for washing. Avoid strong acids or bases. |
| Incomplete reaction with a weak nucleophile. | Insufficient activation of the pyrimidine ring: The nucleophile may not be strong enough to displace the chloride under the given conditions. | 1. While this is a reaction optimization issue, it can be addressed in the context of work-up if unreacted starting material is the major component. Consider recycling the starting material after purification. 2. For future reactions, consider the addition of a Lewis acid or running the reaction at a higher temperature to facilitate the substitution. |
| Product is an amine and is difficult to extract from the aqueous phase. | Protonation of the product: If the aqueous phase is acidic, the basic amine product will be protonated and become water-soluble. | 1. Adjust the pH of the aqueous layer to be basic (pH > 8) using a mild base like NaHCO3 before extraction. This will deprotonate the amine and increase its solubility in the organic phase. |
| Product is an acidic thiol or phenol and is difficult to extract from the aqueous phase. | Deprotonation of the product: If the aqueous phase is basic, the acidic product will be deprotonated and become water-soluble. | 1. Adjust the pH of the aqueous layer to be acidic (pH < 6) using a mild acid like dilute HCl or citric acid before extraction. This will protonate the product and increase its solubility in the organic phase. |
Experimental Protocols & Methodologies
Protocol 1: General Work-up and Extraction for a Suzuki-Miyaura Coupling Reaction
-
Cooling and Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS analysis, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) to the reaction flask with stirring. The volume should be approximately equal to the volume of the reaction solvent.
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, DCM).
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer two more times with the same organic solvent.
-
-
Washing and Drying:
-
Combine all the organic layers.
-
Wash the combined organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
-
Concentration and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography.
-
Protocol 2: Work-up for a Base-Sensitive Suzuki-Miyaura Coupling Product
-
Cooling and Dilution:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a water-immiscible organic solvent such as toluene or ethyl acetate.
-
-
Quenching with Mild Acid:
-
Slowly add a 1 M aqueous solution of citric acid or a saturated solution of NH4Cl to quench the reaction and neutralize the base. Monitor the pH to ensure it becomes neutral or slightly acidic (pH 6-7).
-
-
Extraction and Washing:
-
Perform a standard liquid-liquid extraction as described in Protocol 1.
-
Wash the combined organic layers sequentially with water and then brine.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Proceed with column chromatography, considering the use of neutral alumina or triethylamine-treated silica if the product shows instability on standard silica gel.
-
Visualizations
Work-flow Diagram for a Standard Suzuki-Miyaura Reaction Work-up
Caption: Standard work-up procedure for a Suzuki-Miyaura reaction.
Decision Tree for Troubleshooting Low Yield in Work-up
Caption: Decision-making process for troubleshooting low product yield during work-up.
References
-
Münster University. (2024, May 16). New method for introducing fluorinated components into molecules. Available at: [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
-
PubMed. (2021, March 5). Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes. Available at: [Link]
-
National Institutes of Health. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]
-
PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
PMC. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Available at: [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
-
ResearchGate. (n.d.). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Available at: [Link]
-
PMC. (n.d.). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Available at: [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Electrophilic Fluorination of Heterocyclic Compounds with NF Reagents in Unconventional Media. Available at: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
ACS Publications. (2022, November 2). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
MDPI. (2023, July 12). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Available at: [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. Available at: [Link]
-
PubMed. (2007, May 9). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Article Magazine. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]
-
ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]
-
ScienceDirect. (n.d.). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ACS Publications. (2014, July 23). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development. Available at: [Link]
-
Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros. Available at: [Link]
-
American Chemical Society. (2026, January 15). A Crystalline In(II) Hydride. Available at: [Link]
-
PMC. (2023, February 25). Developments of pyridodipyrimidine heterocycles and their biological activities. Available at: [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available at: [Link]
-
PMC. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Available at: [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation in the Chlorination of Pyrimidinones
Welcome to the technical support center for the chlorination of pyrimidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. Our focus is on understanding and mitigating the formation of unwanted byproducts, ensuring the integrity and success of your synthesis.
Introduction: The Challenge of Selective Chlorination
The conversion of pyrimidinones (and their tautomeric hydroxypyrimidines) to chloropyrimidines is a cornerstone reaction in medicinal chemistry and materials science. Chlorinating agents like phosphorus oxychloride (POCl₃) and phosgene are routinely employed for this transformation. While seemingly straightforward, this reaction is often plagued by the formation of various byproducts that can complicate purification, reduce yields, and lead to misleading biological data. This guide provides a structured, question-and-answer approach to understanding the origins of these byproducts and implementing effective strategies to control them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues During Reaction Workup & Product Isolation
Question 1: After quenching my POCl₃ reaction with water and neutralizing, my TLC and NMR show that my chlorinated product has reverted to the starting pyrimidinone. What is happening and how can I prevent this?
Answer:
This is a classic case of product hydrolysis. The chloro substituents on the pyrimidine ring, particularly at the 2- and 4-positions, are highly susceptible to nucleophilic attack by water, which reverts the product to the more thermodynamically stable pyrimidinone starting material. This is especially problematic during aqueous workup when the pH is adjusted.
Causality and Mechanism: The carbon atoms of the C-Cl bonds on the pyrimidine ring are electrophilic. During aqueous workup, water or hydroxide ions act as nucleophiles, attacking these positions and displacing the chloride ion. The resulting hydroxypyrimidine is the tautomer of your pyrimidinone starting material. The reaction is often accelerated at elevated temperatures and under basic conditions used for neutralization.
Troubleshooting Steps:
-
Employ a "Reverse Quench": Instead of adding water or an aqueous solution to your reaction mixture, slowly and carefully add your reaction mixture to a vigorously stirred slurry of crushed ice and a mild base like sodium bicarbonate.[1] This method helps to keep the temperature low and rapidly neutralizes the generated HCl without creating localized areas of high base concentration.
-
Use a Biphasic System for Extraction: After quenching, immediately extract your product into a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or toluene. This physically separates the sensitive product from the aqueous phase where hydrolysis occurs.
-
Minimize Contact Time with Water: Perform the quench and extraction steps as quickly as possible. Avoid prolonged stirring of the biphasic mixture.
-
Use Anhydrous Workup Conditions: In some cases, it may be possible to remove excess POCl₃ by distillation (under vacuum) and then proceed with a non-aqueous workup, such as filtering the crude mixture through a pad of celite or silica gel to remove solid byproducts before further purification.
Question 2: My crude product is a thick, sticky oil that is difficult to purify. I suspect phosphorus-containing impurities. What are they and how do I get rid of them?
Answer:
The sticky residue is very likely composed of polyphosphoric acids and other phosphorus-containing byproducts. These are formed from the reaction of excess phosphorus oxychloride with the quenching agent (water).
Causality and Mechanism: POCl₃ reacts violently with water in a highly exothermic process to produce phosphoric acid and HCl.[2] However, this hydrolysis can be incomplete, especially at low temperatures, leading to the formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) and pyrophosphoryl chloride.[1] These species are themselves reactive and can contribute to the formation of polymeric phosphate esters and acids, resulting in the intractable residue you are observing.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis During Quench: After the initial quench, allow the mixture to stir for a sufficient period to ensure all phosphorus-containing reactive species are fully hydrolyzed to phosphoric acid. Monitoring the quench by ³¹P NMR can confirm the disappearance of POCl₃ and its intermediates.[1]
-
Optimize the Quenching Protocol: A well-controlled reverse quench into an ice/bicarbonate slurry is crucial. The bicarbonate will neutralize the generated acids, and maintaining a low temperature will control the exotherm.
-
Aqueous Washes: After the initial extraction, wash the organic layer with water and then a saturated sodium bicarbonate solution to remove water-soluble phosphoric acid. A final wash with brine will help to remove residual water before drying the organic layer.
-
Consider Using Stoichiometric POCl₃: Many traditional procedures use a large excess of POCl₃, which acts as both reagent and solvent.[1] This exacerbates the problem of phosphorus-containing byproducts. Modern, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor can significantly reduce the amount of these impurities and simplify the workup.[1][3]
Category 2: Byproducts Originating from Side Reactions of the Pyrimidinone
Question 3: I am seeing an unexpected mass in my LC-MS that corresponds to my starting material plus a formyl group (+28 Da). I am using N,N-dimethylformamide (DMF) as a solvent with POCl₃. What is this byproduct?
Answer:
You are likely observing a Vilsmeier-Haack formylation reaction occurring on your pyrimidinone ring. The combination of POCl₃ and DMF generates the "Vilsmeier reagent," a potent electrophile capable of formylating electron-rich aromatic and heteroaromatic systems.
Causality and Mechanism: POCl₃ reacts with DMF to form a chloroiminium ion, [(CH₃)₂N=CHCl]⁺Cl⁻, known as the Vilsmeier reagent. If your pyrimidinone has an electron-rich position (e.g., an unsubstituted C-5 position), this electrophile can attack the ring, leading to formylation after hydrolysis of the intermediate iminium salt during workup.
Caption: Formation of the Vilsmeier reagent and subsequent formylation.
Troubleshooting Steps:
-
Change the Solvent: If formylation is a problem, replace DMF with a non-formylating solvent such as acetonitrile, toluene, or use POCl₃ itself as the solvent (if you can manage the workup of the excess reagent).
-
Protect Susceptible Positions: If the C-5 position is unsubstituted and prone to formylation, consider if a temporary protecting group could be installed and later removed.
-
Modify Reaction Conditions: Lowering the reaction temperature may disfavor the formylation reaction relative to the desired chlorination.
Question 4: My reaction is giving a complex mixture of products, and I suspect a rearrangement has occurred. Is this common?
Answer:
Yes, rearrangements can occur, especially under Vilsmeier-Haack conditions or with certain substitution patterns on the pyrimidinone ring. These rearrangements can be complex and may involve ring-opening and subsequent re-cyclization.
Causality and Mechanism: The highly electrophilic nature of the intermediates formed in POCl₃-mediated reactions can trigger rearrangements. For example, studies on related heterocyclic systems like quinazolinones have shown that interaction with the Vilsmeier reagent can lead to electrophilic rearrangements.[4] The specific pathway will be highly dependent on the structure of your starting material.
Troubleshooting Steps:
-
Careful Structural Elucidation: Use 2D NMR techniques (COSY, HMBC, HSQC) and mass spectrometry to fully characterize the unexpected products. Understanding the rearranged structure is the first step to proposing a mechanism and devising a solution.
-
Modify Reagents: Switching from POCl₃/DMF to a different chlorinating system, such as SOCl₂ or oxalyl chloride, may alter the reaction pathway and avoid the rearrangement.
-
Temperature Control: As with other side reactions, lowering the temperature can sometimes suppress rearrangement pathways.
Question 5: I am observing a byproduct with a mass double that of my starting material (or close to it). What could this be?
Answer:
You are likely forming a "pseudodimer." This type of byproduct has been observed in the chlorination of related heterocyclic ketones like quinazolones and is a significant potential side reaction.[5]
Causality and Mechanism: The reaction proceeds through a phosphorylated intermediate, where one of the pyrimidinone oxygens attacks POCl₃. This activated intermediate is highly electrophilic and can be attacked by a molecule of unreacted pyrimidinone starting material (acting as a nucleophile). This leads to the formation of a dimeric structure, often linked by a P-O bridge, which can be stable under the reaction conditions.
Caption: Mechanism of pseudodimer formation.
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate: Slowly adding POCl₃ to the pyrimidinone solution can help to maintain a low concentration of the activated intermediate, favoring the intramolecular reaction that leads to the desired product over the intermolecular reaction that forms the dimer.
-
Temperature Control: It has been shown that the initial phosphorylation can occur at a lower temperature (e.g., <25°C), while the conversion to the chloro-product requires higher temperatures (e.g., 70-90°C).[5] Running the reaction in two distinct temperature stages may suppress dimer formation.
-
Use of a Strong Tertiary Amine Base: Ensuring the reaction mixture remains basic throughout the POCl₃ addition can suppress pseudodimer formation by minimizing the amount of protonated (and thus more electrophilic) intermediates.[5]
Quantitative Data Summary: Reaction Conditions and Outcomes
The choice of reaction conditions can significantly impact the product distribution. Below is a summary of typical conditions and potential outcomes.
| Parameter | Typical Range | Potential Byproducts if Not Optimized | Mitigation Strategy | Reference |
| POCl₃ Stoichiometry | 1.1 - 10+ equivalents (or as solvent) | Phosphorus-containing residues, increased side reactions | Use 1.1-2.0 equivalents in a high-boiling solvent like acetonitrile or toluene. | [1][3] |
| Temperature | 80 - 120 °C | Rearrangements, formylation, decomposition | Lower temperature (e.g., 70-90°C), consider two-stage heating. | [5] |
| Tertiary Amine Additive | 1.1 - 2.0 equivalents (e.g., Pyridine, N,N-dimethylaniline) | Formylation of the amine, other side reactions | Use a non-formylatable amine if DMF is present, or a hindered base. | [6] |
| Solvent | POCl₃, DMF, Acetonitrile, Toluene | Formylation (with DMF) | Choose a non-reactive solvent like acetonitrile or toluene. | |
| Workup Quench | Addition of water/base to reaction | Hydrolysis of product, thermal runaway | "Reverse quench" into ice/bicarbonate slurry. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Pyrimidinone using POCl₃
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the pyrimidinone (1.0 eq).
-
Addition of Reagents: Add a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of pyrimidinone) followed by the tertiary amine (e.g., N,N-dimethylaniline, 1.2 eq).
-
Addition of POCl₃: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.5 eq) dropwise.
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Quenching: Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry. Ensure the temperature of the quench mixture does not exceed 20°C.
-
Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by TLC and LC-MS
-
TLC Analysis:
-
Sampling: Carefully take a small aliquot from the reaction mixture using a glass capillary.
-
Quenching the Sample: Quench the aliquot in a vial containing a small amount of water and ethyl acetate. Vortex the vial and spot the organic layer on a silica gel TLC plate.
-
Eluent: A typical eluent system is a mixture of ethyl acetate and hexanes.
-
Visualization: Visualize the spots under UV light. The product should have a higher Rf value than the more polar pyrimidinone starting material.
-
-
LC-MS Analysis:
-
Sampling and Quenching: Prepare a sample for LC-MS in the same way as for TLC. Dilute the organic layer significantly with acetonitrile or methanol.
-
Analysis: Inject the sample onto a C18 reverse-phase column. Monitor the disappearance of the starting material mass and the appearance of the product mass. This is also an excellent way to detect formylated (+28 Da) or dimeric byproducts.
-
References
-
Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
-
Phosphorus oxychloride. Wikipedia. Available at: [Link]
- US Patent 5,525,724A - Process for the preparation of chloropyrimidines. Google Patents.
- US Patent 3,561,005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. Google Patents.
-
Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. Ukrainian Chemistry Journal. Available at: [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]
-
Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. SciSpace. Available at: [Link]
-
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. Available at: [Link]
- WO2002000628A2 - Synthesis of chlorinated pyrimidines. Google Patents.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available at: [Link]
-
Tertiary amines enhance reactions of organic contaminants with aqueous chlorine. Water Research. Available at: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
-
2,4-Dichloropyrimidine. ResearchGate. Available at: [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank. Available at: [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What accurate methods are available for monitoring Chlorine as a disinfectant in drinking water? - Water Industry Journal [waterindustryjournal.co.uk]
- 4. cdn.hach.com [cdn.hach.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Chloro-6-(difluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone for the synthesis of a vast array of biologically active molecules. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. 4-Chloro-6-(difluoromethyl)pyrimidine is a key building block in this arena, serving as a precursor for numerous potential therapeutic agents.
However, the synthetic route to this valuable intermediate is not without its challenges, often leading to a mixture of the desired product and structurally related impurities. The presence of these impurities, even in trace amounts, can have profound implications for the safety, efficacy, and regulatory approval of a final drug product. Therefore, a robust and reliable analytical strategy for the purity assessment of 4-Chloro-6-(difluoromethyl)pyrimidine is not just a matter of quality control; it is a fundamental requirement for advancing a compound through the development pipeline.
This guide provides a comprehensive comparison of the primary analytical techniques for the purity assessment of synthesized 4-Chloro-6-(difluoromethyl)pyrimidine. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer insights into their respective strengths and limitations, supported by illustrative data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.
The Synthetic Landscape: A Plausible Route and Potential Impurities
A definitive, publicly available synthesis for 4-Chloro-6-(difluoromethyl)pyrimidine is not readily found in the literature. However, based on established synthetic methodologies for analogous pyrimidine derivatives, a plausible synthetic pathway can be proposed. This understanding is crucial as it informs the potential impurity profile of the final product.
A likely two-step synthesis would involve:
-
Synthesis of the Precursor: The synthesis of the key intermediate, 4-hydroxy-6-(difluoromethyl)pyrimidine, can be envisioned through the condensation of a difluoromethyl-containing building block, such as ethyl difluoroacetate, with a suitable three-carbon synthon in the presence of a strong base.
-
Chlorination: The subsequent chlorination of the hydroxyl group at the 4-position can be achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
This proposed synthesis provides a framework for anticipating potential impurities:
-
Unreacted Starting Materials: Residual 4-hydroxy-6-(difluoromethyl)pyrimidine from an incomplete chlorination reaction.
-
Over-chlorinated Byproducts: The potential for chlorination at other positions on the pyrimidine ring, although less likely due to the directing effects of the existing substituents.
-
Hydrolysis Products: The chloro-substituent is susceptible to hydrolysis, which can lead to the reformation of the starting material or other hydroxylated impurities, particularly during workup and storage.
-
Isomeric Impurities: Depending on the specificity of the initial condensation reaction, isomers of the desired product could be formed.
-
Reagent-derived Impurities: Impurities originating from the starting materials and reagents used in the synthesis.
A Comparative Overview of Analytical Techniques
The purity of 4-Chloro-6-(difluoromethyl)pyrimidine is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages and provides complementary information.
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds. | May require chromophores for UV detection, can be time-consuming to develop methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Excellent separation efficiency for volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds, derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC with UV detection is the workhorse for purity determination in the pharmaceutical industry. Its high resolving power allows for the separation of the main component from closely related impurities, and UV detection provides a sensitive and linear response for quantification.
Workflow Diagram:
Caption: HPLC-UV workflow for purity assessment.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-Chloro-6-(difluoromethyl)pyrimidine.
-
Dissolve in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
For quantitative analysis of specific impurities, a reference standard for each impurity is required to generate a calibration curve.
-
Illustrative Data (Hypothetical HPLC Chromatogram):
A typical chromatogram would show a major peak corresponding to 4-Chloro-6-(difluoromethyl)pyrimidine and several smaller peaks representing impurities. The retention times would differ based on the polarity of the compounds, with more polar impurities eluting earlier in a reverse-phase system.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification of impurities based on their mass spectra. This is particularly useful for identifying unknown impurities that may not be commercially available as reference standards.
Workflow Diagram:
Caption: GC-MS workflow for impurity identification.
Detailed Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify all separated components.
-
Extract the mass spectrum for each peak.
-
Identify the main component and impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Illustrative Data (Hypothetical GC-MS Results):
The TIC would show peaks for each volatile component. The mass spectrum of 4-Chloro-6-(difluoromethyl)pyrimidine would exhibit a molecular ion peak and characteristic fragment ions resulting from the loss of Cl, CHF₂, and other fragments. Impurities would have different retention times and unique mass spectra, allowing for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹⁹F NMR are particularly valuable for 4-Chloro-6-(difluoromethyl)pyrimidine. ¹H NMR provides information on the protons in the molecule, while ¹⁹F NMR is highly sensitive to the chemical environment of the difluoromethyl group and can readily detect fluorine-containing impurities.
Workflow Diagram:
Caption: NMR workflow for structural verification.
Detailed Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Observe the chemical shifts, integration, and coupling patterns of the aromatic and difluoromethyl protons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Observe the chemical shift of the difluoromethyl group. The presence of multiple signals in the ¹⁹F NMR spectrum is a strong indicator of fluorine-containing impurities.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the signals to the respective nuclei in the molecule.
-
Integrate the signals to determine the relative ratios of the main component and any observed impurities.
-
Illustrative Data (Hypothetical NMR Spectra):
-
¹H NMR: The spectrum of pure 4-Chloro-6-(difluoromethyl)pyrimidine would show a triplet for the CHF₂ proton (due to coupling with the two fluorine atoms) and signals for the pyrimidine ring protons. Impurities would present as additional, smaller signals.
-
¹⁹F NMR: A single signal (a doublet due to coupling with the proton) would be expected for the pure product. The presence of other signals would indicate fluorine-containing impurities.
Conclusion and Recommendations
The purity assessment of synthesized 4-Chloro-6-(difluoromethyl)pyrimidine requires a multi-faceted analytical approach. No single technique can provide a complete picture of the impurity profile.
-
For routine purity checks and quantification of known impurities, HPLC-UV is the method of choice due to its high throughput, robustness, and quantitative accuracy.
-
For the identification of unknown volatile impurities and for orthogonal confirmation of purity, GC-MS is an invaluable tool.
-
For unambiguous structural confirmation of the final product and for the detection and identification of fluorine-containing impurities, ¹H and ¹⁹F NMR spectroscopy are essential.
A comprehensive quality control strategy should leverage the strengths of all three techniques. Initial screening by HPLC can provide a rapid assessment of purity, while GC-MS and NMR can be employed for in-depth characterization of any significant impurities detected. This integrated approach ensures the highest level of confidence in the quality of this critical synthetic intermediate, paving the way for its successful application in research and drug development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2) Impurities in New Drug Substances. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
Introduction: The Diazine Scaffold in Medicinal Chemistry
Spectroscopic Profiling of Pyrimidine Isomers: A Comparative Guide for Drug Discovery
In the landscape of heterocyclic drug design, the three isomers of diazine (
While pyrimidine is ubiquitous in biological systems (DNA/RNA bases, thiamine), pyrazine and pyridazine offer unique physicochemical profiles for bioisosteric replacement. For the medicinal chemist, distinguishing these isomers and understanding their spectroscopic signatures is critical for structure verification, impurity profiling, and predicting metabolic liabilities.
This guide provides a rigorous spectroscopic comparison, grounded in electronic symmetry and experimental data, to aid in the identification and application of these scaffolds.
Fundamental Electronic Structure & Physical Properties
The spectroscopic behavior of these isomers is dictated by their symmetry and the relative position of the nitrogen atoms. The interaction between the nitrogen lone pairs (through-space and through-bond) fundamentally alters their dipole moments and frontier molecular orbitals (FMOs).
Table 1: Comparative Physical & Electronic Properties
| Property | Pyrazine (1,4-diazine) | Pyrimidine (1,3-diazine) | Pyridazine (1,2-diazine) |
| Symmetry Group | |||
| Dipole Moment ( | 0.0 D (Non-polar) | ~2.33 D | ~3.95 D (Highly Polar) |
| Boiling Point | 115.5 °C | 123.4 °C | 208.0 °C |
| Lone Pair Interaction | Minimal overlap (para) | Intermediate | Strong repulsion (alpha effect) |
| Basicity ( | 0.65 | 1.30 | 2.33 |
Expert Insight: The massive dipole moment of pyridazine (nearly 4 Debye) makes it significantly more polar than pyrazine. In Normal Phase Chromatography (silica), Pyrazine elutes first (least polar), followed by Pyrimidine, then Pyridazine. This is a primary method for rapid separation.
Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing these isomers. The symmetry of the molecule dictates the complexity of the spectrum.
-
Pyrazine (
): All four protons are chemically and magnetically equivalent.- Signal: A single sharp singlet.
-
Pyrimidine (
): Possesses a axis passing through C2 and C5.-
Protons: H2 (unique), H4/H6 (equivalent), H5 (unique).
-
Coupling: H5 couples with H4/H6 (
Hz). H2 appears as a singlet or weak triplet (long-range coupling).
-
-
Pyridazine (
): Possesses a axis bisecting the N-N and C4-C5 bonds.-
Protons: H3/H6 (equivalent,
to N), H4/H5 (equivalent, to N). -
Coupling: Appears as an AA'BB' system, often simplifying to a pair of triplets or multiplets.
-
Table 2: Characteristic
| Isomer | Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( |
| Pyrazine | All H (Equivalent) | 8.60 | Singlet (s) | N/A |
| Pyrimidine | H-2 (between Ns) | 9.26 | Singlet/Broad s | - |
| H-4, H-6 | 8.78 | Doublet (d) | ||
| H-5 | 7.36 | Triplet (t) | ||
| Pyridazine | H-3, H-6 ( | 9.17 | Multiplet/Triplet | - |
| H-4, H-5 ( | 7.53 | Multiplet/Triplet | - |
UV-Vis Spectroscopy & Solvatochromism
The diazines exhibit two distinct absorption bands:
- : High intensity, lower wavelength (< 270 nm).
- : Low intensity (forbidden), higher wavelength (> 290 nm).
The "Pyridazine Anomaly": Due to the repulsion between adjacent nitrogen lone pairs (N-N bond), the HOMO (
-
Solvent Effect Protocol:
-
In non-polar solvents (Hexane), vibrational fine structure is visible.
-
In polar protic solvents (Water/Methanol), the
band undergoes a Hypsochromic Shift (Blue Shift) . Hydrogen bonding stabilizes the ground state lone pairs more than the excited state, increasing the transition energy.
-
Experimental Protocol: Identification Workflow
Objective: Identify an unknown sample as Pyrazine, Pyrimidine, or Pyridazine using standard analytical equipment.
Reagents: Deuterated Chloroform (
Step-by-Step Methodology:
-
Solubility & Polarity Check (TLC):
-
Spot the unknown alongside standards on a silica plate.
-
Elute with 50:50 EtOAc:Hexane.
-
Observation:
-
High
(> 0.6): Likely Pyrazine (Non-polar). -
Mid
(~ 0.4): Likely Pyrimidine . -
Low
(< 0.2): Likely Pyridazine (Highly polar).
-
-
-
Proton NMR Acquisition:
-
Dissolve ~5 mg sample in 0.6 mL
. -
Acquire 16 scans.
-
Analysis Logic:
-
One Singlet only?
Pyrazine .[1][2][3][4][5][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Three distinct signals (1H singlet, 2H doublet, 1H triplet)?
Pyrimidine .[1][2][3][5][7]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Two distinct signals (multiplets)?
Pyridazine .[2][3][5][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
-
UV-Vis Confirmation (Optional):
-
Prepare a
M solution in Cyclohexane. -
Scan 200–400 nm.
-
Check
of the weak band.-
~320 nm: Pyrazine.
-
~290 nm: Pyrimidine.[8]
-
~340 nm: Pyridazine.
-
-
Visualization: Isomer Identification Logic Tree
The following diagram illustrates the logical decision process for distinguishing the isomers based on symmetry-derived spectroscopic data and polarity.
Caption: Logical workflow for the identification of diazine isomers utilizing polarity-based separation and NMR symmetry analysis.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9261, Pyrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9260, Pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9259, Pyridazine. Retrieved from [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: Heterocycles.[9] University of Wisconsin-Madison.[9] Retrieved from [Link]
-
Beresford, R. NMR Spectroscopy: Proton Chemical Shifts of Heterocycles. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
Navigating the Handling of 4-Chloro-6-(difluoromethyl)pyrimidine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For the diligent researcher, scientist, and drug development professional, the meticulous handling of novel chemical intermediates is paramount. 4-Chloro-6-(difluoromethyl)pyrimidine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires a comprehensive understanding of its potential hazards and the corresponding safety measures. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
While a specific Safety Data Sheet (SDS) for 4-Chloro-6-(difluoromethyl)pyrimidine (CAS No. 1261737-05-6) is not widely available, a robust safety protocol can be established by examining the known hazards of structurally similar halogenated pyrimidines.[1][2][3] This approach, rooted in established principles of chemical safety, ensures a cautious and protective stance in the laboratory.
Hazard Profile: An Assessment Based on Analogue Data
Drawing from the safety profiles of related compounds such as 4,6-Dichloropyrimidine and various trifluoromethyl-substituted pyrimidines, we can anticipate the following potential hazards for 4-Chloro-6-(difluoromethyl)pyrimidine:
-
Skin Corrosion/Irritation: Halogenated pyrimidines are known to cause skin irritation, and in some cases, severe burns.[1][2] Prolonged or repeated contact should be avoided.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]
-
Acute Toxicity (Oral): Similar compounds are harmful if swallowed.[2]
Given these potential risks, a multi-layered PPE strategy is not just recommended; it is essential for ensuring personal safety and the integrity of your research.
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE should be a methodical process based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling 4-Chloro-6-(difluoromethyl)pyrimidine.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect against splashes and airborne particles that can cause serious eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Always inspect gloves for tears or punctures before use.[4][5] For extended contact, consider double-gloving. | To prevent skin contact, which can lead to irritation or burns.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[6] |
| Body Protection | A laboratory coat with long sleeves and a solid front. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls are insufficient or during emergency situations.[7][8][9][10] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be selected based on the potential for airborne exposure.[7][8][9][10] | To prevent the inhalation of harmful dust or vapors that can irritate the respiratory system.[2][3] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of 4-Chloro-6-(difluoromethyl)pyrimidine in a laboratory setting.
Caption: A logical workflow for the safe handling of 4-Chloro-6-(difluoromethyl)pyrimidine.
Detailed Protocol:
-
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment that considers the quantity of the compound being used, the nature of the experiment, and potential emergency scenarios.
-
Engineering Controls: All handling of 4-Chloro-6-(difluoromethyl)pyrimidine should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, within the fume hood to minimize movement in and out of the containment area.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if required), followed by eye protection, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.
-
-
Handling:
-
Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood. Use a spatula or other appropriate tools to avoid direct contact.
-
Container Management: Keep the container of 4-Chloro-6-(difluoromethyl)pyrimidine tightly closed when not in use to prevent the release of vapors.
-
Dust and Aerosol Prevention: Handle the compound in a manner that avoids the generation of dust or aerosols.
-
-
Cleanup and Disposal:
-
Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.
-
Waste Disposal: Dispose of all contaminated waste, including gloves, wipes, and any residual chemical, in a clearly labeled, sealed container designated for halogenated organic waste. Follow your institution's hazardous waste disposal guidelines.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[11]
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area.
Logical Framework for PPE Selection
The decision-making process for selecting the appropriate level of PPE can be visualized as follows:
Caption: A decision-making diagram for selecting appropriate PPE.
By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle 4-Chloro-6-(difluoromethyl)pyrimidine, fostering a secure environment for innovation and discovery.
References
-
Guidelines for handling radioactive substances. (2020, December 11). University of Zurich. Retrieved from [Link]
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FACT Sheet - Glove Selection. (2014, September 4). Regulations.gov. Retrieved from [Link]
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Handling Radioactive Materials Safely. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). ACS Chemical Health & Safety. Retrieved from [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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29 CFR 1910.134 -- Respiratory protection. (n.d.). eCFR. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Staying Safe Around Radioactive Materials in the Laboratory. (2011, July 19). Lab Manager. Retrieved from [Link]
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OSHA Respiratory Protection Standard (29 CFR 1910.134). (n.d.). Creative Safety Supply. Retrieved from [Link]
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Glove Selection Guide. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]
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Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134. (2006, December). Occupational Safety and Health Administration. Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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OSHA Revised Respiratory Protection Standards. (2024, February 20). Minnesota Department of Health. Retrieved from [Link]
-
4-Chloro-6-(trifluoromethyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
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4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
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- 7. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 8. eCFR :: 29 CFR 1910.134 -- Respiratory protection. [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
